molecular formula C28H31N3O3 B3935376 3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide

3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide

Cat. No.: B3935376
M. Wt: 457.6 g/mol
InChI Key: MAPUTJAMCIDXKU-UHFFFAOYSA-N
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Description

3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a phenylcarbonyl piperazine moiety, and a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds, such as 4-butoxybenzoic acid and 4-(phenylcarbonyl)piperazine.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is then employed to couple these intermediates.

    Final Assembly: The final step involves the assembly of the benzamide core with the coupled intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy or phenylcarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, in anti-tubercular studies, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The compound’s piperazine moiety is crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide stands out due to its butoxy group, which imparts unique chemical properties and reactivity. This differentiates it from similar compounds that may have different substituents, affecting their biological activity and chemical behavior.

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3/c1-2-3-20-34-26-11-7-10-23(21-26)27(32)29-24-12-14-25(15-13-24)30-16-18-31(19-17-30)28(33)22-8-5-4-6-9-22/h4-15,21H,2-3,16-20H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPUTJAMCIDXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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